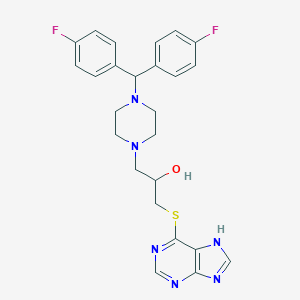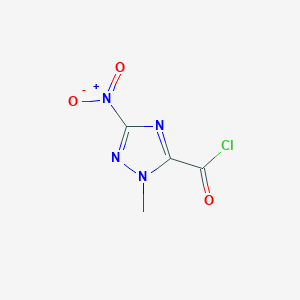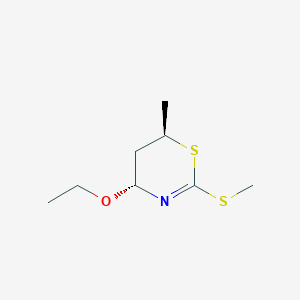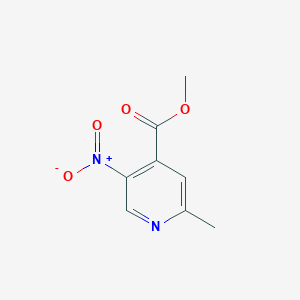
Methyl 2-methyl-5-nitroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-5-nitroisonicotinate (MMNI) is a compound that belongs to the class of isonicotinic acid derivatives. MMNI has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a fluorescent probe for the detection of certain biomolecules, and as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-5-nitroisonicotinate has been used in various scientific research applications. One of its applications is as a precursor for the synthesis of other compounds. For example, Methyl 2-methyl-5-nitroisonicotinate has been used as a building block for the synthesis of fluorescent probes for the detection of certain biomolecules such as metal ions, amino acids, and proteins. Methyl 2-methyl-5-nitroisonicotinate has also been used as an inhibitor of certain enzymes such as xanthine oxidase and monoamine oxidase.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-5-nitroisonicotinate as an inhibitor of enzymes involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. The mechanism of action of Methyl 2-methyl-5-nitroisonicotinate as a fluorescent probe involves the interaction of the compound with the biomolecule of interest, resulting in a change in the fluorescence properties of the compound.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-methyl-5-nitroisonicotinate has been shown to have various biochemical and physiological effects. For example, Methyl 2-methyl-5-nitroisonicotinate has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. Methyl 2-methyl-5-nitroisonicotinate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. In addition, Methyl 2-methyl-5-nitroisonicotinate has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-methyl-5-nitroisonicotinate in lab experiments is its versatility. Methyl 2-methyl-5-nitroisonicotinate can be used as a precursor for the synthesis of other compounds, as a fluorescent probe, and as an inhibitor of enzymes. Another advantage of using Methyl 2-methyl-5-nitroisonicotinate is its relatively low cost compared to other compounds with similar properties. However, one limitation of using Methyl 2-methyl-5-nitroisonicotinate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Methyl 2-methyl-5-nitroisonicotinate in scientific research. One direction is the development of new fluorescent probes based on Methyl 2-methyl-5-nitroisonicotinate for the detection of other biomolecules. Another direction is the exploration of the antioxidant and anti-inflammatory properties of Methyl 2-methyl-5-nitroisonicotinate for potential therapeutic applications. Additionally, the use of Methyl 2-methyl-5-nitroisonicotinate as an inhibitor of enzymes involved in disease processes such as cancer and neurodegenerative disorders is an area of potential future research.
Métodos De Síntesis
Methyl 2-methyl-5-nitroisonicotinate can be synthesized through a multistep process starting from 2-methyl-5-nitroisonicotinic acid. The first step involves the conversion of the acid to its corresponding acid chloride using thionyl chloride. This is followed by the reaction of the acid chloride with methanol in the presence of a base such as triethylamine to yield the methyl ester. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Propiedades
IUPAC Name |
methyl 2-methyl-5-nitropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(8(11)14-2)7(4-9-5)10(12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEZNQXDBVVDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-5-nitroisonicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
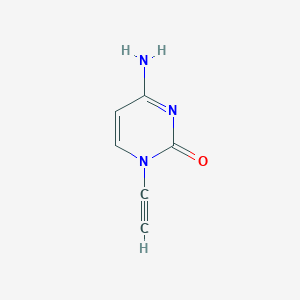
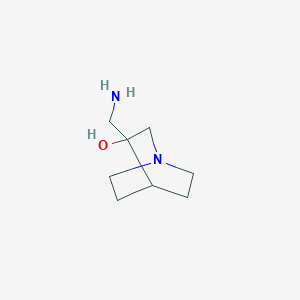

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)

